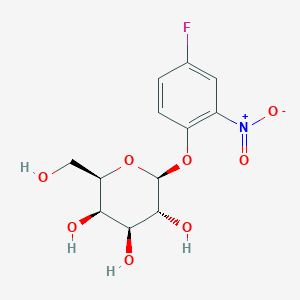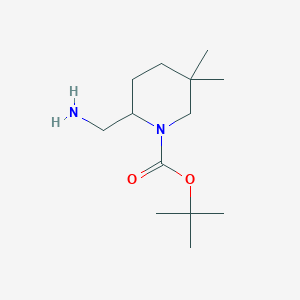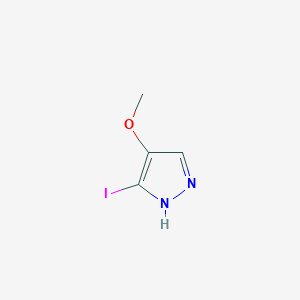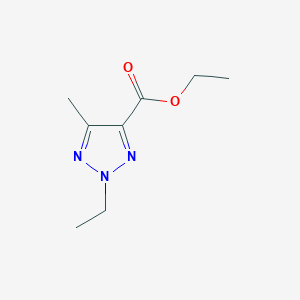![molecular formula C8H6IN3O2 B1445524 3-碘-1-甲基-4-硝基-1H-吡咯并[2,3-b]吡啶 CAS No. 1398534-56-9](/img/structure/B1445524.png)
3-碘-1-甲基-4-硝基-1H-吡咯并[2,3-b]吡啶
描述
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-Pyrrolo[2,3-b]pyridine . It has a molecular weight of 289.03 . The IUPAC name for this compound is 3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine, involves various synthetic strategies and approaches . The cross-coupling reaction is one of the methods used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can be viewed using computational tools . The InChI code for this compound is 1S/C7H4IN3O2/c8-4-3-10-7-6(4)5(11(12)13)1-2-9-7/h1-3H, (H,9,10) .Physical And Chemical Properties Analysis
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a yellow solid . It should be stored at 0-8°C .科学研究应用
Heterocyclic Scaffold in Kinase Inhibitors
Heterocyclic compounds, including those based on the pyrrolo[2,3-b]pyridine scaffold, play a pivotal role in the design of kinase inhibitors. This scaffold's versatility is highlighted by its ability to bind to kinases in multiple modes, particularly at the hinge region, making it a common feature in the development of kinase inhibitors for therapeutic purposes. The pyrrolo[2,3-b]pyridine and related scaffolds, through modifications, can achieve potent and selective inhibition of a broad range of kinase targets, underscoring their importance in drug discovery and development (Wenglowsky, 2013).
Catalytic Applications and Synthetic Flexibility
In the context of synthetic chemistry, heterocyclic scaffolds like 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine are essential for developing new catalytic processes and synthetic routes. Their structural characteristics enable the formation of complex compounds with diverse biological, electrochemical, and magnetic properties. Such compounds have been extensively explored for their potential in various applications, including medicinal chemistry and materials science. The review of their chemistry reveals significant opportunities for innovation in synthetic methodologies and the discovery of novel properties and applications (Boča, Jameson, Linert, 2011).
Role in Photoreactivity and Photochromism
Compounds featuring the pyrrolo[2,3-b]pyridine structure have been studied for their photochromic properties, indicating potential applications in photon-based electronics. Their ability to undergo structural changes in response to light exposure, without significant degradation, makes them suitable candidates for developing new materials with tunable optical properties. This opens up avenues for research in materials science, particularly in creating smart coatings, optical storage devices, and photoreactive materials (Naumov, 2006).
Anion-Binding Properties and Sensing Applications
The unique structural features of pyrrolo[2,3-b]pyridine derivatives have been exploited in designing anion-binding receptors and chemosensors. These molecules' ability to selectively bind anions through hydrogen bonding and other non-covalent interactions has significant implications in environmental monitoring, diagnostic assays, and the development of sensor technologies. The versatility in binding modes and the possibility for structural modification make these compounds valuable tools in analytical chemistry and sensor design (Anzenbacher, Nishiyabu, Palacios, 2006).
安全和危害
The safety information for 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine indicates that it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
未来方向
The future directions for the research and development of 3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives could involve further exploration of their inhibitory activities against FGFR1, 2, and 3 . This could potentially lead to the development of new therapeutic agents for the treatment of diseases associated with the abnormal activation of FGFR signaling pathways .
属性
IUPAC Name |
3-iodo-1-methyl-4-nitropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-11-4-5(9)7-6(12(13)14)2-3-10-8(7)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSQIBJAAZAPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B1445444.png)


![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)
![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)





![Ethyl 7-oxospiro[3.5]nonane-6-carboxylate](/img/structure/B1445463.png)
![3-[(3-Fluorophenyl)carbonyl]piperidine HCl](/img/structure/B1445464.png)